1-Acetyl-5-bromoindole
Overview
Description
1-Acetyl-5-bromoindole is a chemical compound that belongs to the class of indoles, which are heterocyclic structures containing a benzene ring fused to a pyrrole ring. The presence of an acetyl group at the first position and a bromine atom at the fifth position on the indole ring system defines its unique chemical identity. Indoles, including substituted variants like 1-acetyl-5-bromoindole, are of significant interest in medicinal chemistry due to their biological activity and potential therapeutic applications.
Synthesis Analysis
The synthesis of 1-acetyl-5-bromoindole derivatives can be achieved through various synthetic routes. One such method involves the use of bromomagnesium acetylides, which are reacted with azides to form 1,5-disubstituted-1,2,3-triazoles. These intermediates can then be further manipulated to create a variety of substituted indoles, potentially including 1-acetyl-5-bromoindole derivatives . Another approach to synthesizing related compounds is demonstrated in the preparation of 7-acetamido-2-aryl-5-bromoindoles, where the acetyl group is introduced at a different position on the indole ring . Although the exact synthesis of 1-acetyl-5-bromoindole is not detailed in the provided papers, these methods offer insights into possible synthetic pathways that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of 1-acetyl-5-bromoindole is characterized by the indole core, which is a planar, aromatic system that allows for significant electronic interactions. The acetyl group at the 1-position and the bromine atom at the 5-position are expected to influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets. The molecular docking studies of related compounds, such as the 7-acetamido-2-aryl-5-bromoindoles, suggest that substituents on the indole ring can engage in various interactions, including pi-alkyl, amide-pi stacked, and hydrogen bonding, which could also be relevant for 1-acetyl-5-bromoindole .
Chemical Reactions Analysis
The reactivity of 1-acetyl-5-bromoindole would be influenced by the presence of the acetyl and bromo substituents. The bromine atom, in particular, is a good leaving group, which could facilitate nucleophilic substitution reactions. This reactivity is exploited in the synthesis of thiazolo[5,4-b]indoles from 1-acetyl-2-bromo-3-indolinone, where the bromine atom is displaced in a reaction with primary thioamides . Although the provided papers do not directly discuss reactions of 1-acetyl-5-bromoindole, the general reactivity patterns of bromoindoles suggest that it could undergo similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-acetyl-5-bromoindole would be influenced by its molecular structure. The presence of the bromine atom would increase the molecular weight and could affect the compound's boiling and melting points. The acetyl group could contribute to the compound's solubility in organic solvents. While the exact properties are not detailed in the provided papers, related compounds such as 7-acetamido-2-aryl-5-bromoindoles have been evaluated for their biological activities, including cytotoxicity against cancer cell lines and the ability to inhibit tubulin polymerization . These studies highlight the importance of the indole scaffold and its substituents in determining the biological properties of these molecules.
Scientific Research Applications
Antioxidative Properties
1-Acetyl-5-bromoindole and its derivatives exhibit antioxidative properties. For example, bromoindoles isolated from the midintestinal gland of the muricid gastropod Drupella fragum, including 6-bromo-5-hydroxyindole, have shown strong antioxidative potency. These findings suggest potential applications in fields where oxidative stress is a concern, such as in the development of antioxidants for food preservation or pharmaceuticals (Ochi et al., 1998).
Plant Growth Regulation
Bromoindole compounds, such as 5-bromoindole-3-acetic acid, have been used to affect plant cell growth. This application is significant in agriculture and botany for enhancing the growth of monocotyledonous and dicotyledonous plants, as well as for the regeneration of plant tissues and transgenic plant tissues (Lin, Lan, & Assad-Garcia, 1997).
Anticancer Properties
Certain 5-bromoindole derivatives have been synthesized and evaluated for their potential anticancer effects. These compounds, including 7-acetamido-2-aryl-5-bromoindoles, have demonstrated activity against human lung cancer and cervical cancer cells. Their ability to inhibit tubulin polymerization indicates a potential use in developing new anticancer drugs (Mphahlele & Parbhoo, 2018).
Bromodomain Ligands
Bromoindole derivatives have been identified as potential bromodomain ligands. Bromodomains are part of the histone-acetylation code in gene transcription. The discovery of selective inhibitors for these interactions has implications in developing treatments for proliferative and inflammatory diseases (Hewings et al., 2011).
Electrosynthesis and Characterization
The electrosynthesis of poly(5-bromoindole) demonstrates the compound's utility in materials science, particularly in the development of polymers with good electrochemical behavior and thermal stability. Its potential as a blue-light emitter suggests applications in optoelectronics (Xu et al., 2006).
Antischistosomal Activity
5-Bromoindole and its substituted derivatives have been investigated for their potential as antischistosomal agents. This suggests a role in developing new treatments for schistosomiasis, a significant parasitic disease (Khan, 1983).
properties
IUPAC Name |
1-(5-bromoindol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-7(13)12-5-4-8-6-9(11)2-3-10(8)12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMKWHSZGCMFEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=C1C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60488007 | |
Record name | 1-Acetyl-5-bromoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60488007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-5-bromoindole | |
CAS RN |
61995-52-6 | |
Record name | 1-(5-Bromo-1H-indol-1-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61995-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Acetyl-5-bromoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60488007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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